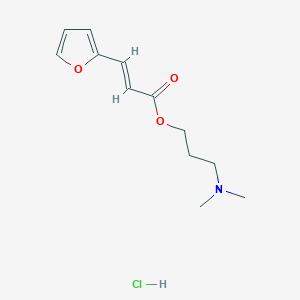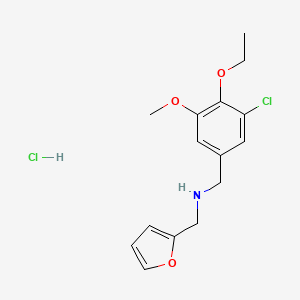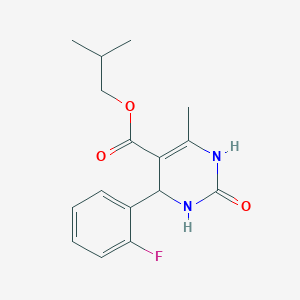
3-(dimethylamino)propyl 3-(2-furyl)acrylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)propyl 3-(2-furyl)acrylate hydrochloride, also known as DMFPFA hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(dimethylamino)propyl 3-(2-furyl)acrylate hydrochloride hydrochloride is not fully understood. However, it is believed to interact with certain enzymes and proteins in cells, leading to changes in their activity and function. This compound hydrochloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may have implications for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase activity, it has been shown to modulate the activity of other enzymes and proteins in cells. This compound hydrochloride has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 3-(dimethylamino)propyl 3-(2-furyl)acrylate hydrochloride hydrochloride is its strong fluorescence emission, which makes it an ideal candidate for bioimaging applications. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of this compound hydrochloride is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 3-(dimethylamino)propyl 3-(2-furyl)acrylate hydrochloride hydrochloride. One potential direction is the development of new fluorescent probes based on this compound hydrochloride for use in bioimaging applications. Another direction is the investigation of the potential use of this compound hydrochloride as a lead compound for the development of new drugs. Finally, further research is needed to fully understand the mechanism of action of this compound hydrochloride and its potential implications for the treatment of various diseases.
合成法
3-(dimethylamino)propyl 3-(2-furyl)acrylate hydrochloride hydrochloride can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(dimethylamino)propylamine with 3-(2-furyl)acrylic acid in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain this compound hydrochloride in a high yield.
科学的研究の応用
3-(dimethylamino)propyl 3-(2-furyl)acrylate hydrochloride hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the development of fluorescent probes for bioimaging. This compound hydrochloride exhibits strong fluorescence emission in the visible range, making it an ideal candidate for bioimaging applications. It has been used to visualize intracellular organelles, track protein localization, and monitor biological processes in live cells.
Another potential application of this compound hydrochloride is in the field of drug discovery. It has been shown to inhibit the activity of certain enzymes, making it a potential lead compound for the development of new drugs. This compound hydrochloride has also been studied for its potential use as a photosensitizer in photodynamic therapy, a promising cancer treatment that involves the use of light to activate photosensitizing agents that selectively destroy cancer cells.
特性
IUPAC Name |
3-(dimethylamino)propyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-13(2)8-4-10-16-12(14)7-6-11-5-3-9-15-11;/h3,5-7,9H,4,8,10H2,1-2H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPBMOYNXVBQLY-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C=CC1=CC=CO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC(=O)/C=C/C1=CC=CO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5437046.png)
![3-{2-[(isoxazol-5-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5437056.png)
![(3aR*,5S*,6S*,7aS*)-2-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5437057.png)
![(3S*,4S*)-1-[(isopropylthio)acetyl]-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol](/img/structure/B5437066.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5437068.png)
![6-[2-(3-hydroxy-4-methoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5437078.png)

![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-1-naphthyl]acrylonitrile](/img/structure/B5437091.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5437096.png)
![4-[(dimethylamino)methyl]-1-[(3'-fluoro-4-biphenylyl)carbonyl]-4-azepanol](/img/structure/B5437100.png)
![(3aR*,7aS*)-2-{[5-(5-isoxazolyl)-2-thienyl]sulfonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5437102.png)

![N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5437109.png)
![N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5437133.png)